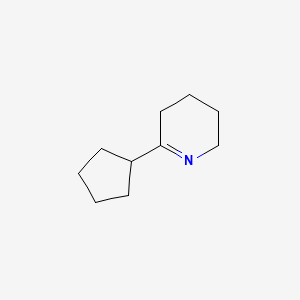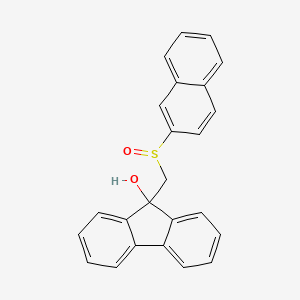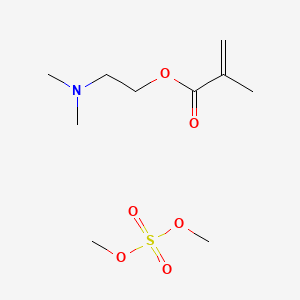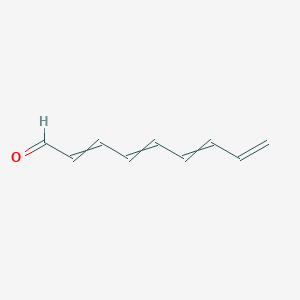![molecular formula C25H32O3 B14669012 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate CAS No. 51572-61-3](/img/structure/B14669012.png)
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to a prop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-pentylphenol with 3-[4-(pentyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and membrane dynamics due to its amphiphilic nature.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The phenyl rings may interact with hydrophobic regions of proteins or cell membranes, influencing their function and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pentylphenyl 3-[4-(methoxy)phenyl]prop-2-enoate
- 4-Pentylphenyl 3-[4-(ethoxy)phenyl]prop-2-enoate
- 4-Pentylphenyl 3-[4-(butoxy)phenyl]prop-2-enoate
Uniqueness
4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts specific hydrophobic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
51572-61-3 |
|---|---|
Molekularformel |
C25H32O3 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(4-pentylphenyl) 3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H32O3/c1-3-5-7-9-21-12-17-24(18-13-21)28-25(26)19-14-22-10-15-23(16-11-22)27-20-8-6-4-2/h10-19H,3-9,20H2,1-2H3 |
InChI-Schlüssel |
FXCYACHKVQXFPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


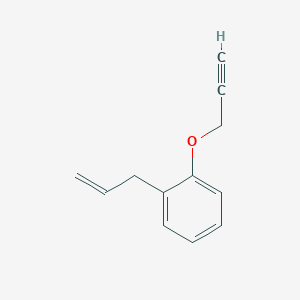

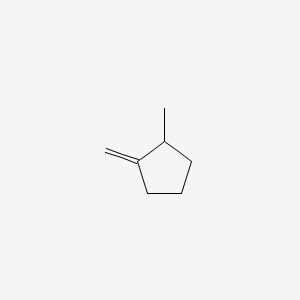
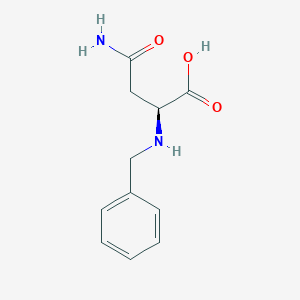


![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
